CID 78068830

Description

CID 78068830 (PubChem Compound Identifier 78068830) is a chemical compound whose structural and functional characteristics have been investigated in analytical and pharmacological contexts. The mass spectrum of this compound indicates a molecular ion and fragmentation pattern consistent with compounds containing heteroatoms (e.g., oxygen or nitrogen) and aromatic or conjugated systems . Its presence in fractionated essential oil distillates implies applications in fragrance, flavor, or medicinal chemistry.

Properties

Molecular Formula |

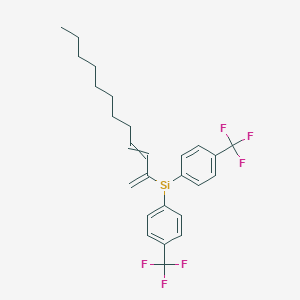

C26H29F6Si |

|---|---|

Molecular Weight |

483.6 g/mol |

InChI |

InChI=1S/C26H29F6Si/c1-3-4-5-6-7-8-9-10-11-20(2)33(23-16-12-21(13-17-23)25(27,28)29)24-18-14-22(15-19-24)26(30,31)32/h10-19H,2-9H2,1H3 |

InChI Key |

HOLBLTHJPVLARI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(=C)[Si](C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068830 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored, and conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78068830 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.

Scientific Research Applications

CID 78068830 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating specific diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78068830 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

CID 78068830 is compared to structurally analogous compounds based on shared functional groups, molecular weight, and analytical behavior. Key comparisons include:

*Note: Specific molecular details for this compound are inferred from chromatographic and spectrometric data .

Analytical Differentiation

- GC-MS and LC-ESI-MS: this compound was identified using GC-MS, with fraction-specific elution profiles aiding its isolation . Similar compounds, such as ginsenoside Rf and pseudoginsenoside F11, require advanced techniques like LC-ESI-MS with collision-induced dissociation (CID) to differentiate stereoisomers based on fragmentation patterns .

- Mass Spectral Fragmentation: The mass spectrum of this compound suggests cleavage patterns indicative of terpenoid backbones or aromatic systems, contrasting with chlorinated heterocycles like CAS 918538-05-3, which exhibit halogen-specific ion clusters .

Research Implications and Limitations

- Challenges : Lack of explicit structural data limits mechanistic studies. Comparative analyses rely heavily on indirect evidence (e.g., retention indices, fragmentation) rather than crystallographic or NMR validation.

Tables and Figures

Note: Tables are formatted per academic guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.